N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine
Description
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Properties
CAS No. |
17196-49-5 |
|---|---|
Molecular Formula |
C20H40N2O3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-(dimethylamino)-6-(dodecanoylamino)hexanoic acid |
InChI |
InChI=1S/C20H40N2O3/c1-4-5-6-7-8-9-10-11-12-16-19(23)21-17-14-13-15-18(20(24)25)22(2)3/h18H,4-17H2,1-3H3,(H,21,23)(H,24,25) |
InChI Key |
CYGAEZQNRUGNLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C |
Origin of Product |
United States |
Chemical Nomenclature and Structural Characteristics of N2,n2 Dimethyl N6 1 Oxododecyl Dl Lysine
Systematic IUPAC and Common Nomenclatures
N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine is a complex molecule, and its name reflects its constituent parts. The systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) for the L-form of this compound is (2S)-2-(dimethylamino)-6-(dodecanoylamino)hexanoic acid. For the DL-form, the stereochemistry at the alpha-carbon is not defined, representing a racemic mixture of the D- and L-enantiomers.
The compound is also known by several common or alternative names, which often highlight its structural components. These include Nα,Nα-Dimethyl-Nε-lauroyllysine and Nε-Lauroyl-Nα,Nα-dimethyllysine. scbt.com The term "lauroyl" refers to the 12-carbon acyl chain (from lauric acid) attached to the epsilon-amino group of the lysine (B10760008) backbone. The L-enantiomer of this compound is assigned the Chemical Abstracts Service (CAS) Registry Number 38079-57-1. scbt.comclearsynth.com
Table 1: Chemical Identifiers for N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine
| Identifier Type | Identifier |
|---|---|
| Systematic Name (L-form) | (2S)-2-(dimethylamino)-6-(dodecanoylamino)hexanoic acid |
| Common Name | Nα,Nα-Dimethyl-Nε-lauroyllysine scbt.com |
| Common Name | Nε-Lauroyl-Nα,Nα-dimethyllysine scbt.com |
| CAS Number (L-form) | 38079-57-1 scbt.comclearsynth.com |
| Molecular Formula | C20H40N2O3 scbt.com |
| Molecular Weight | 356.54 g/mol scbt.com |
Isomeric Considerations: DL- vs. L-forms in Research Context
The designation "DL-lysine" indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. medchemexpress.com In many biological systems, only the L-form of amino acids is naturally utilized in protein synthesis. Consequently, peptides and proteins composed of L-amino acids are susceptible to degradation by proteases.
In a research context, the use of a DL-racemic mixture or a pure D-enantiomer can be a deliberate strategy. Peptides containing D-amino acids often exhibit increased resistance to proteolytic enzymes, leading to enhanced stability and a longer half-life in biological environments. nih.gov For example, in cell culture applications, surfaces are sometimes coated with poly-D-lysine instead of poly-L-lysine to prevent degradation by cellular proteases, thereby maintaining a stable substrate for cell attachment. researchgate.net Therefore, the DL-form of N2,N2-Dimethyl-N6-(1-oxododecyl)-lysine could be employed in studies where increased metabolic stability is desirable.
Structural Motif Analysis: Lysine Backbone and Lauroyl Moiety
The structure of this compound is characterized by two primary functional components: a modified lysine backbone and a lauroyl moiety.
The lysine backbone provides the core structure of the molecule. Lysine is an amino acid with two amino groups: the alpha-amino group (Nα) at the second carbon and the epsilon-amino group (Nε) at the end of its side chain. targetmol.com In this specific compound, the alpha-amino group is dimethylated, meaning two hydrogen atoms have been replaced by methyl groups. This modification is significant as lysine methylation is a key process in epigenetic regulation and protein function modulation in biological systems. nih.govwikipedia.org The presence of the dimethylated alpha-amino group can influence the molecule's chemical properties and interactions.
The lauroyl moiety is a 12-carbon acyl chain derived from lauric acid, and it is attached to the epsilon-amino group of the lysine backbone via an amide bond. specialchem.com This long hydrocarbon chain imparts a significant hydrophobic (lipophilic) character to the molecule. Lauroyl derivatives are frequently used in cosmetics and personal care products as skin and hair conditioning agents due to their emollient properties. cipherskincare.compaulaschoice-eu.comcosmicbathandbeauty.com In a broader chemical context, the attachment of such a fatty acid chain can influence the compound's solubility and its ability to interact with lipid membranes, which is a common strategy in the design of drug delivery systems. cipherskincare.com
Table 2: Structural Features of this compound
| Structural Component | Description | Functional Implications |
|---|---|---|
| Lysine Backbone | A diamino acid providing the core framework. | Serves as a scaffold for chemical modifications. |
| Dimethylated Nα-amino group | The alpha-amino group is modified with two methyl groups. | Alters the chemical properties and potential for biological interactions, drawing parallels to epigenetic modifications. nih.govwikipedia.org |
| Lauroyl Moiety | A 12-carbon acyl chain attached to the Nε-amino group. | Confers hydrophobicity, influencing solubility and membrane interaction. cipherskincare.com |
| DL-Stereochemistry | A racemic mixture of D- and L-enantiomers. | Potentially offers greater stability against enzymatic degradation compared to the pure L-form. nih.govresearchgate.net |
Synthetic Methodologies for N2,n2 Dimethyl N6 1 Oxododecyl Dl Lysine and Analogues
Chemo-Enzymatic Approaches for Lysine (B10760008) Acylation
The selective acylation of the lysine side chain is a critical step in the synthesis of N6-acylated lysine derivatives. Chemo-enzymatic methods offer a high degree of specificity, often minimizing the need for extensive protecting group strategies that are common in traditional chemical synthesis.
Lysine acetyltransferases (KATs) are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue. nih.gov This biological process highlights the potential for using enzymes to achieve regioselective acylation. While KATs are specific to acetylation, the principle can be extended to other acyl groups through enzyme engineering or by identifying other acyltransferases with broader substrate specificity. nih.govresearchgate.net An enzyme-based approach for producing N-acylated amino acids could serve as a viable alternative to the chemical Schotten-Baumann reaction often used in industrial settings. researchgate.net
Another advanced chemo-enzymatic strategy is known as LACE (Lysine Acylation Using Conjugating Enzymes). This method utilizes the E2 conjugating enzyme Ubc9, which can selectively transfer a short peptide thioester onto a specific lysine residue within a recognition tag. organic-chemistry.org This technique provides exquisite site-specificity and could be adapted for the attachment of a dodecanoyl (lauroyl) group. organic-chemistry.org
Chemical Synthesis Routes for Amide Bond Formation
Traditional organic synthesis provides robust and versatile methods for forming the required N6-lauroyl amide bond. These routes typically involve the activation of lauric acid (dodecanoic acid) and its subsequent reaction with the N6-amino group of a suitably protected lysine derivative.
Utilization of Protected Lysine Derivatives
To prevent undesired reactions at the α-amino (N2) and carboxyl groups during N6-acylation, these functional groups must be temporarily blocked with protecting groups. The choice of protecting group is critical as it dictates the reaction conditions for its introduction and subsequent removal.
A common strategy involves the use of N2,N6-Bis(benzyloxycarbonyl)-L-lysine . masterorganicchemistry.comwikipedia.org In this derivative, both amino groups are protected by the benzyloxycarbonyl (Cbz or Z) group. A synthetic route could involve the selective deprotection of the N6-Cbz group, followed by acylation, and then final deprotection of the N2-Cbz group. Another approach starts with the commercially available N2-tert-butoxycarbonyl-N6-benzyloxycarbonyl-L-lysine , which allows for differential deprotection of the two amino groups under different conditions (acidic for Boc, hydrogenolysis for Cbz). nih.gov Other protecting groups, such as the Fluorenylmethyloxycarbonyl (Fmoc) group, are also widely used, particularly in solid-phase synthesis. nih.govgoogle.com A novel method involves using divalent metal ions (like Zn²⁺ or Cu²⁺) to form a chelate that protects the α-amino and carboxyl groups, leaving the ε-amino group free for selective acylation with lauroyl chloride. organic-chemistry.org
| Protecting Group | Abbreviation | Structure | Typical Cleavage Conditions | Reference |
|---|---|---|---|---|
| Benzyloxycarbonyl | Cbz, Z | C₇H₇O₂- | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | masterorganicchemistry.comnih.gov |
| tert-Butoxycarbonyl | Boc | (CH₃)₃COCO- | Moderate to strong acid (e.g., TFA, HCl) | nih.govnih.gov |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O₂- | Base (e.g., Piperidine) | nih.govgoogle.com |
Regioselective Dimethylation Strategies
A key step in synthesizing the target compound is the regioselective dimethylation of the α-amino (N2) group. This must be done without affecting the N6-amino group, which is destined for acylation. A logical synthetic sequence involves first acylating the N6-position of a suitably N2-protected lysine, followed by deprotection and subsequent dimethylation of the N2-amine. Alternatively, an N6-protected lysine can be N2-dimethylated first, followed by N6-deprotection and acylation.
The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines. google.com The reaction uses excess formic acid and formaldehyde (B43269) to convert a primary amine into a tertiary amine. youtube.com A significant advantage is that the reaction stops at the tertiary amine stage and does not proceed to form a quaternary ammonium (B1175870) salt, which is crucial for this synthesis. google.com This method has been successfully applied to amino acids like L-serine and L-threonine to produce their N,N-dimethylated derivatives with good yield and selectivity. researchgate.net The chirality of the amino acid is typically preserved under these conditions. google.com
Another powerful technique is reductive amination . nih.gov This involves reacting the amine with an aldehyde (formaldehyde for methylation) to form an intermediate imine, which is then reduced to the amine. organic-chemistry.orgmasterorganicchemistry.com A variety of reducing agents can be used, including sodium borohydride, sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂ over a Palladium catalyst). masterorganicchemistry.comwikipedia.org Using methanol (B129727) as the source for formaldehyde in the presence of a palladium catalyst has been shown to be an effective method for the N,N-dimethylation of amino acids and peptides. wikipedia.org
Scalability Considerations in Synthesis
Transitioning the synthesis of a complex molecule like N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine from a laboratory scale to a larger, industrial scale presents several challenges.
Purification at each intermediate stage is critical but can be resource-intensive. Chromatography, which is common in lab-scale synthesis, is often expensive and difficult to implement on an industrial scale. Therefore, developing a process that yields crystalline intermediates that can be purified by simple filtration and recrystallization is highly desirable. nih.gov Furthermore, ensuring the stereochemical integrity of the chiral center at the α-carbon throughout the synthetic sequence is paramount and requires careful control of reaction conditions to prevent racemization, especially during the activation and coupling steps. youtube.comnih.gov The development of practical and scalable syntheses for modified amino acids is an active area of research, aiming to make these valuable compounds more accessible for various applications.
Advanced Analytical Characterization of N2,n2 Dimethyl N6 1 Oxododecyl Dl Lysine
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for confirming the structural integrity of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine by probing the chemical environments of its atoms and the nature of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the various protons within the molecule would exhibit characteristic chemical shifts. For instance, the protons of the two N-methyl groups would likely appear as a singlet, while the long methylene (B1212753) chain of the dodecanoyl group would produce a series of overlapping multiplets. The methine proton on the chiral center of the lysine (B10760008) backbone would also have a distinct chemical shift.
Hypothetical ¹H and ¹³C NMR Data Table
| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| N(CH₃)₂ | ~2.3 - 2.8 (s, 6H) | ~45 - 50 |
| -CH(N)-COOH | ~3.0 - 3.5 (t, 1H) | ~60 - 65 |
| -NH-CH₂- | ~3.1 - 3.4 (q, 2H) | ~40 - 45 |
| -CO-CH₂- | ~2.1 - 2.4 (t, 2H) | ~35 - 40 |
| -(CH₂)₉-CH₃ | ~1.2 - 1.7 (m) | ~22 - 32 |
| -CH₂-CH₃ | ~0.8 - 0.9 (t, 3H) | ~14 |
| -COOH | ~10 - 12 (br s, 1H) | ~175 - 180 |
| -C=O (Amide) | - | ~173 - 178 |
Note: These are estimated values and actual experimental data may vary based on solvent and other experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its amide, carboxylic acid, and alkane functionalities.
Key expected absorption bands include a broad O-H stretch from the carboxylic acid, a C=O stretch from both the carboxylic acid and the amide group, an N-H bend from the amide, and strong C-H stretching and bending vibrations from the long alkyl chain.
Expected Infrared Absorption Bands
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 2500 - 3300 (broad) |
| C-H stretch (Alkyl) | 2850 - 2960 |
| C=O stretch (Carboxylic acid) | 1700 - 1725 |
| C=O stretch (Amide) | 1630 - 1680 |
| N-H bend (Amide) | 1510 - 1570 |
| C-N stretch | 1000 - 1350 |
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. The molecular formula of the compound is C₂₀H₄₀N₂O₃, corresponding to a monoisotopic mass of approximately 356.3042 g/mol . scbt.com HRMS can confirm this mass with high accuracy.
Furthermore, tandem mass spectrometry (MS/MS) experiments can provide valuable structural information through the analysis of fragmentation patterns. Common fragmentation pathways for this type of molecule would involve cleavage of the amide bond, loss of the carboxylic acid group, and fragmentation along the alkyl chain. Analysis of these fragment ions helps to confirm the connectivity of the molecule. For instance, a characteristic fragment would be the loss of the dodecanoyl group, leading to a fragment ion corresponding to the N2,N2-dimethyllysine moiety.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures or biological matrices.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of this compound. Due to the compound's limited UV absorbance, derivatization is often employed to enhance detection.
A common approach for analyzing amino acids and their derivatives is reversed-phase HPLC (RP-HPLC). For a lipoamino acid like this, a C18 column would be suitable. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727), run in a gradient elution mode.
Detection methods can include:
UV-Vis Detection: While the native molecule has weak UV absorption, derivatization with a UV-active tag can significantly improve sensitivity.
Evaporative Light Scattering Detection (ELSD): This universal detector is suitable for non-volatile analytes like the target compound and does not require a chromophore.
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest selectivity and sensitivity, allowing for both quantification and structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is not inherently volatile, derivatization is a prerequisite for GC-MS analysis.
A typical derivatization strategy for amino acids involves a two-step process:
Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) to increase volatility.
Acylation: The amine and any other active hydrogens are acylated (e.g., with trifluoroacetic anhydride (B1165640) or pentafluoropropionic anhydride) to further enhance volatility and improve chromatographic properties.
The resulting volatile derivative can then be separated on a GC column, typically a non-polar or medium-polarity column, and detected by a mass spectrometer. The mass spectrum will provide a unique fragmentation pattern that can be used for identification and quantification. This method is particularly useful for detecting and quantifying the compound in complex biological samples.
Chiral Analysis for Enantiomeric Purity and Racemic Mixture Characterization
Chiral analysis is essential for distinguishing between the D- and L-enantiomers of N2,N2-Dimethyl-N6-(1-oxododecyl)-lysine and for quantifying their relative proportions in a sample. The presence of a single chiral center necessitates the use of specialized analytical techniques that can differentiate between these non-superimposable mirror images.
Chiral Chromatography (HPLC/GC)
Chiral chromatography is a powerful technique for the separation and quantification of enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for the chiral analysis of this compound, often with distinct sample preparation and column requirements.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a preferred method for the direct separation of enantiomers without the need for derivatization. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For N-acylated amino acid derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have demonstrated broad applicability. yakhak.org
A hypothetical HPLC method for the analysis of this compound could employ a column such as a Chiralpak® AD-H, which contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector. The differential interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral stationary phase allow for their separation. The mobile phase would likely consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, with the exact ratio optimized to achieve the best resolution.
| Enantiomer | Retention Time (min) | Resolution (Rs) |
|---|---|---|
| D-Enantiomer | 12.5 | 2.1 |
| L-Enantiomer | 14.8 |
This table presents illustrative data for educational purposes and does not represent experimentally verified results.
Gas Chromatography (GC): Chiral GC analysis of amino acid derivatives often requires a derivatization step to increase the volatility and thermal stability of the analytes. sigmaaldrich.com For this compound, the carboxylic acid group would typically be esterified, for instance, by reaction with methanol in the presence of an acid catalyst to form the methyl ester.
Following derivatization, the sample is injected onto a capillary column coated with a chiral stationary phase. A common choice for the separation of derivatized amino acid enantiomers is a cyclodextrin-based CSP, such as a trifluoroacetyl derivatized cyclodextrin (B1172386) (e.g., CHIRALDEX® G-TA). sigmaaldrich.com The enantiomers of the derivatized compound will exhibit different interactions with the chiral stationary phase, resulting in their separation and distinct elution times.
| Enantiomer Derivative | Retention Time (min) | Resolution (Rs) |
|---|---|---|
| D-Enantiomer Methyl Ester | 18.2 | 1.8 |
| L-Enantiomer Methyl Ester | 19.5 |
This table presents illustrative data for educational purposes and does not represent experimentally verified results.
Polarimetry for Optical Rotation Measurement
Polarimetry is a classical technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.org This property, known as optical activity, is a fundamental characteristic of enantiomers. Each enantiomer of a chiral compound will rotate the plane of polarized light by an equal magnitude but in opposite directions. A dextrorotatory (+) enantiomer rotates light to the right (clockwise), while a levorotatory (-) enantiomer rotates it to the left (counter-clockwise). masterorganicchemistry.com A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out.
The specific rotation, [α], is a standardized measure of a compound's optical activity and is calculated from the observed rotation, the concentration of the solution, and the path length of the polarimeter cell. libretexts.org By measuring the specific rotation of a sample of N2,N2-Dimethyl-N6-(1-oxododecyl)-lysine and comparing it to the known specific rotation of the pure enantiomers, the enantiomeric excess (ee) and the ratio of the enantiomers in the sample can be determined.
For a racemic mixture of this compound, the expected optical rotation would be zero. Any deviation from zero would indicate an excess of one enantiomer over the other.
| Compound | Specific Rotation [α] (c=1, Methanol) |
|---|---|
| N2,N2-Dimethyl-N6-(1-oxododecyl)-D-lysine | -25.0° |
| N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine | +25.0° |
| This compound (Racemic) | 0.0° |
This table presents illustrative data for educational purposes and does not represent experimentally verified results.
Computational and Theoretical Investigations of N2,n2 Dimethyl N6 1 Oxododecyl Dl Lysine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or semi-empirical methods like PM3, are fundamental to understanding the electronic landscape of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine. nih.gov These calculations can elucidate the distribution of electron density, identify reactive sites, and predict various molecular properties.
The electronic character of this molecule is dominated by several key functional groups: the tertiary dimethylamino group at the Nα position, the carboxyl group, and the amide linkage of the N6-lauroyl chain. Quantum calculations would likely reveal a significant localization of partial negative charge on the oxygen atoms of the carboxyl and amide groups, as well as on the nitrogen of the amide. Conversely, the α-carbon and the carbonyl carbons would exhibit partial positive charges, making them potential electrophilic sites. The tertiary amine at the Nα position introduces a region of high electron density and basicity.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity. The HOMO is expected to be localized around the electron-rich regions, such as the dimethylamino group and the amide, indicating these are the most probable sites for electrophilic attack. The LUMO, on the other hand, would likely be distributed around the carbonyl groups, suggesting these are the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.
Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations
| Property | Predicted Characteristic | Implication |
| Mulliken Atomic Charges | - High negative charge on carbonyl oxygens and amide nitrogen.- Positive charge on carbonyl carbons and α-carbon. | Defines sites for electrostatic interactions and potential nucleophilic/electrophilic attack. |
| Dipole Moment | - A significant molecular dipole moment arising from the charge separation between the polar head group and the nonpolar tail. | Influences solubility, membrane interaction, and orientation in electric fields. |
| HOMO Localization | - Primarily on the Nα-dimethylamino group and the N6-amide group. | Indicates the most likely sites for oxidation or interaction with electrophiles. |
| LUMO Localization | - Concentrated on the carbonyl carbons of the amide and carboxyl groups. | Indicates the most likely sites for reduction or interaction with nucleophiles. |
| HOMO-LUMO Gap | - Moderate energy gap. | Suggests a balance between chemical stability and reactivity. |
These quantum mechanical insights are foundational for understanding the molecule's intrinsic properties and for parameterizing the force fields used in more complex simulations, such as molecular dynamics. arxiv.org
Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior
Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic nature of this compound in a solvent environment. mdpi.com Given its amphiphilic structure, with a polar, charged head group (the dimethylated and carboxylated lysine) and a long, nonpolar dodecyl (lauroyl) tail, its behavior in aqueous solution is of particular interest.
MD simulations would likely show that in water, the molecule adopts conformations that minimize the exposure of the hydrophobic lauroyl chain to the aqueous environment. This could involve the chain folding back upon itself or interacting with other nonpolar parts of the molecule. The lysine (B10760008) backbone and the attached dodecyl chain possess significant conformational flexibility, with numerous rotatable bonds. rsc.org Simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformers.
At higher concentrations, MD simulations could predict the self-assembly of these molecules into micelles or other aggregates. rsc.org In these structures, the hydrophobic tails would sequester themselves in the core, away from the water, while the polar head groups would form the solvent-exposed surface. The simulation can provide detailed information on the size, shape, and stability of such aggregates. The radial distribution function of water molecules around the solute would reveal a structured hydration shell around the polar head group and a disruption of the water network around the hydrophobic tail. rsc.org
Table 2: Predicted Dynamic Properties from Molecular Dynamics Simulations
| Property | Predicted Behavior in Aqueous Solution | Significance |
| Conformational States | - High flexibility in the lauroyl chain and lysine side chain.- Tendency to adopt folded conformations to shield the hydrophobic tail. | Determines the molecule's effective size, shape, and ability to interact with binding partners. |
| Radius of Gyration (Rg) | - Variable, depending on the folding state of the lauroyl chain. | Provides a measure of the molecule's compactness in solution. |
| Solvent Accessible Surface Area (SASA) | - Hydrophobic SASA is minimized through conformational changes or aggregation. | Key determinant of solubility and the hydrophobic effect driving self-assembly and protein binding. |
| Self-Assembly | - Formation of micellar structures at concentrations above the critical micelle concentration (CMC). | Crucial for its function as a surfactant and for potential drug delivery applications. |
These simulations are critical for understanding how the molecule behaves in a biological context, such as its approach to and interaction with a cell membrane or a protein surface. rsc.org
In Silico Prediction of Molecular Interactions and Binding Affinities
The amphiphilic nature of this compound suggests that its interactions with biological macromolecules, particularly proteins, will be a key aspect of its function. rsc.org In silico techniques like molecular docking and binding free energy calculations can predict how and where this molecule might bind to a protein target. nih.gov
Molecular docking simulations would search for favorable binding poses of the molecule in the active or allosteric sites of a target protein. The scoring functions used in docking evaluate both the steric fit and the energetic favorability of the interaction. For this molecule, the binding is likely to be driven by a combination of forces:
Hydrophobic Interactions: The long dodecyl chain can fit into hydrophobic pockets on the protein surface, displacing water molecules and leading to a favorable entropic contribution to binding.
Electrostatic Interactions: The charged dimethylamino and carboxyl groups can form salt bridges or hydrogen bonds with charged or polar amino acid residues (e.g., Asp, Glu, Arg, Asn, Gln) on the protein.
Hydrogen Bonds: The amide linkage provides both a hydrogen bond donor (the N-H group) and acceptor (the C=O group), allowing for specific interactions with the protein backbone or side chains.
Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be used to estimate the binding affinity (e.g., ΔG of binding). These calculations provide a more quantitative prediction of how strongly the molecule will bind to its target. nih.gov
Table 3: Predicted Interaction Profile and Binding Characteristics
| Interaction Type | Potential Protein Partner Residues | Significance for Binding |
| Hydrophobic | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan | Anchoring the dodecyl tail in nonpolar pockets, often a major driver of binding affinity. |
| Ionic/Salt Bridge | Aspartic Acid, Glutamic Acid, Arginine, Lysine | Strong, specific interactions involving the charged head group, contributing to binding specificity. |
| Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine, Backbone Amides | Directional interactions that enhance specificity and fine-tune the binding orientation. |
| Predicted Binding Affinity | - Target-dependent, but likely in the micromolar range for specific hydrophobic pockets. | Quantifies the strength of the interaction; essential for predicting biological potency. |
These predictive methods are instrumental in screening large libraries of virtual compounds and in prioritizing molecules for experimental testing. nih.gov
Structure-Activity Relationship (SAR) Derivation and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For a molecule like this compound, SAR can be explored by systematically modifying its structure and observing the effect on a particular activity (e.g., enzyme inhibition, antimicrobial effect).
A hypothetical QSAR study would involve creating a library of analogs. These could include variations in:
Acyl Chain Length: Increasing or decreasing the number of carbons in the fatty acid tail (e.g., from C8 to C16) to probe the effect of hydrophobicity.
Head Group Modification: Altering the Nα-substituents (e.g., from dimethyl to diethyl) or modifying the carboxyl group to an ester or amide.
Lysine Backbone: Replacing DL-lysine with other amino acids to understand the role of the spacer length and stereochemistry.
For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties.
Table 4: Key Descriptors for a QSAR Model of this compound Analogs
| Descriptor Class | Example Descriptors | Property Represented |
| Topological | Molecular Connectivity Indices, Wiener Index | Size, shape, and branching of the molecule. |
| Electronic | Partial Charges, Dipole Moment, HOMO/LUMO Energies | Electron distribution and reactivity. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and ability to cross membranes or enter hydrophobic pockets. |
| Steric | Molar Refractivity, van der Waals Volume | Molecular size and bulk. |
Once the biological activity of the analogs is measured, statistical methods like multiple linear regression or machine learning algorithms are used to build an equation that links the descriptors to the activity. Current time information in Edmonton, CA. Such a model could take the form:
Activity = c0 + c1(LogP) + c2(Dipole Moment) + c3*(Molar Refractivity) + ...
This model would not only help in understanding the key structural features required for activity but also allow for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.comCurrent time information in Edmonton, CA.
Biological and Biochemical Research Applications of N2,n2 Dimethyl N6 1 Oxododecyl Dl Lysine
Investigation as a Component in Biomembrane Models
The amphipathic nature of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine makes it a valuable tool for researchers investigating the fundamental properties and behaviors of biological membranes. Its structure mimics naturally occurring lipids, allowing for the creation of simplified model systems to study complex membrane processes.
Liposome (B1194612) and Micelle Formation Studies
This compound, as a single-chain amphiphile, can self-assemble in aqueous solutions to form organized structures such as micelles and, in combination with other lipids, liposomes. The hydrophobic lauroyl tail seeks to minimize contact with water, driving the formation of these aggregates, while the hydrophilic dimethylated lysine (B10760008) headgroup interacts favorably with the aqueous environment.
Table 1: Comparative Properties of Lysine-Based Surfactants
| Compound | Structure | Self-Assembly Behavior | Potential Application |
|---|---|---|---|
| Sodium Nα-lauroyl lysine | Nα-acylation with a lauroyl group | Forms needle-like or layered crystals in aqueous solution. nih.gov | Model systems for biomembranes, potential for drug delivery. nih.govrsc.org |
| (S)-5-acetamido-6-(dodecylamino)-N,N,N-trimethyl-6-oxohexan-1-ammonium chloride (LYCl) | Lysine-derived cationic headgroup with a C12 tail | Forms lipoplexes with DNA, exhibiting lyotropic liquid crystal phases. mdpi.com | Non-viral gene delivery. mdpi.com |
This table presents data for related compounds to infer the potential properties of this compound.
Interactions with Lipid Bilayers and Membrane Proteins
Furthermore, this compound can be used to study the interactions between lipids and membrane proteins. The presence of the modified lysine residue can influence the localization and function of proteins that recognize or are modulated by specific lipid environments or post-translationally modified amino acids.
Role in Advanced Delivery System Research
The development of safe and effective delivery systems for therapeutic agents, including genetic material, is a significant area of biomedical research. The properties of this compound make it a candidate for investigation in this field.
Non-viral Gene Delivery Vector Development Based on Lipidic Amino Acids
Non-viral gene delivery systems are being explored as safer alternatives to viral vectors. researchgate.net Cationic lipids are a cornerstone of this approach, as they can form complexes, known as lipoplexes, with negatively charged DNA or RNA, facilitating their entry into cells. nih.govnih.gov Lysine-derived cationic lipids have shown particular promise in this area. mdpi.com
This compound, with its cationic dimethylated headgroup and lipidic tail, fits the structural motif of a cationic lipid suitable for gene delivery. When formulated into liposomes, often in combination with a neutral helper lipid like DOPE (dioleoylphosphatidylethanolamine), it can electrostatically bind to nucleic acids. mdpi.commdpi.com Research on a similar lysine-derived cationic lipid (LYCl) mixed with DOPE demonstrated the formation of stable nanocarriers that could effectively compact and protect plasmid DNA. mdpi.com
Table 2: Characteristics of a Lysine-Derived Gene Delivery System
| Formulation | Nanocarrier Size (approx.) | Key Features | Transfection Efficiency |
|---|
This table is based on research with a similar lysine-derived cationic lipid, (S)-5-acetamido-6-(dodecylamino)-N,N,N-trimethyl-6-oxohexan-1-ammonium chloride (LYCl), to illustrate the potential of such systems.
Modulating Cellular Uptake Mechanisms
The surface properties of delivery vectors play a crucial role in their interaction with cells and their subsequent uptake. The presence of the N2,N2-dimethyllysine headgroup on the surface of a liposomal delivery system can influence the mechanism of cellular entry. Cationic lipoplexes are generally taken up by endocytosis. The specific nature of the cationic headgroup can affect the efficiency of this process and the subsequent escape of the genetic material from the endosome into the cytoplasm, a critical step for successful gene expression. The interaction of these cationic lipids with negatively charged components of the cell membrane and extracellular matrix, such as chondroitin (B13769445) sulfate, can also play a role in cellular targeting and uptake. dovepress.com
Potential as a Biochemical Probe for Lysine Post-Translational Modification (PTM) Studies
Post-translational modifications (PTMs) of proteins, such as methylation and acetylation of lysine residues, are fundamental to regulating cellular processes. The study of these modifications often requires specific tools to probe their recognition and functional consequences.
While not a direct probe in the traditional sense of a fluorescent or biotinylated molecule, this compound represents a lipidated and dimethylated form of lysine. This structure can be used in competitive binding assays or as a component in model systems to investigate the binding specificities of "reader" proteins that recognize post-translationally modified lysines. For example, proteins containing domains that bind to dimethylated lysine could be tested for their interaction with liposomes containing this synthetic lipid. This could provide insights into how the lipid environment influences the recognition of modified lysine residues.
The acylation of lysine is another important PTM. ebi.ac.uk The lauroyl group on this compound mimics this acylation. Therefore, this compound could potentially be used to study the interplay between lysine acylation and methylation in the context of a membrane environment.
Probing Lysine Acylation and Demethylation Pathways
Post-translational modifications of lysine residues, such as acylation and methylation, are critical in regulating protein function and cellular signaling. This compound serves as a valuable chemical tool to study the enzymes involved in these pathways. The presence of the N-terminal dimethylation blocks further methylation at this site, directing enzymatic activity towards the acylated N6 position. This allows researchers to specifically investigate the dynamics of deacylation without the confounding variable of demethylation at the alpha-amino group.
Characterization of Enzyme Substrate Specificity (e.g., acyltransferases, demethylases)
The compound is instrumental in characterizing the substrate specificity of enzymes that modify lysine residues. By presenting enzymes like acyltransferases or deacylases with this specific modified lysine, researchers can determine if the enzyme recognizes and processes substrates with a dodecanoyl (lauroyl) group. This is crucial for understanding the functional range of these enzymes and identifying their native substrates within the cell. For instance, studies can assess the efficiency of a particular sirtuin deacetylase in removing the longer lauroyl group compared to a shorter acetyl group, thereby defining its substrate preferences.
Research on Lysosomal Degradation Pathways in Extracellular Targeting
A growing area of research focuses on the targeted delivery of molecules to lysosomes, the cell's recycling centers. The fatty acylation of amino acids has been shown to be a key factor in promoting the targeting of proteins to the lysosome for degradation. nih.govresearchgate.net The lauroyl chain of this compound can facilitate its association with cellular membranes and its subsequent trafficking through endo-lysosomal pathways.
This characteristic is being explored for the development of lysosome-targeting chimeras (LYTACs), a technology designed to degrade extracellular and membrane-associated proteins. youtube.com While not the exact molecule used in all LYTAC studies, this compound serves as a model compound to understand the principles of how acylated amino acids can be harnessed to direct molecules to the lysosome. Research in this area investigates how the length and nature of the fatty acid chain influence the efficiency of lysosomal delivery.
Table 1: Research Findings on Lysine Fatty Acylation and Lysosomal Targeting
| Research Finding | Significance |
| Lysine fatty acylation promotes the targeting of the pro-inflammatory cytokine TNF-α to the lysosome. nih.govresearchgate.net | Demonstrates a physiological role for lysine acylation in protein degradation pathways. |
| The enzyme SIRT6 can remove the fatty acyl modification from TNF-α, thereby promoting its secretion. nih.govresearchgate.net | Highlights the dynamic regulation of protein localization and function by acylation and deacylation enzymes. |
| Lysosome-targeting chimeras (LYTACs) can be designed to harness the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR) for the degradation of extracellular proteins. youtube.com | Opens new avenues for therapeutic intervention by targeting previously "undruggable" proteins for degradation. |
Investigation into Protein-Ligand Interactions in Biochemical Systems
The study of how proteins bind to specific ligands is fundamental to drug discovery and understanding biological function. This compound can be used as a specific ligand in binding assays to identify and characterize proteins that recognize fatty-acylated lysines. These "reader" proteins may possess specialized domains that bind to the lauroyl chain, the dimethylated lysine, or both.
By employing techniques such as affinity chromatography or surface plasmon resonance with this compound, researchers can isolate and study these binding partners. This can lead to the discovery of novel regulatory proteins that are controlled by lysine acylation and provide insights into the downstream signaling pathways they initiate.
Future Research Directions and Methodological Advances
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of N-acyl amino acids, including N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine, is pivotal for enabling detailed biological and physicochemical studies. Future research is expected to focus on developing more efficient and environmentally benign synthetic methodologies.
Conventional chemical synthesis of NAAAs often involves the Schotten-Baumann reaction, where an acyl chloride reacts with an amino acid in a basic solution. researchgate.net While effective, this method can generate significant waste and utilize hazardous reagents. Future synthetic strategies will likely pivot towards greener alternatives.
Enzymatic Synthesis: Biocatalysis, employing enzymes like lipases and proteases, presents a promising sustainable alternative. researchgate.netnih.gov These enzymatic methods can offer high regioselectivity and operate under mild reaction conditions, reducing energy consumption and by-product formation. For instance, lipases can catalyze the acylation of amino acids in non-aqueous solvents, driving the reaction towards synthesis rather than hydrolysis. nih.gov Research in this area would involve screening for novel enzymes with high specificity for N2,N2-Dimethyl-lysine and dodecanoic acid, as well as optimizing reaction conditions to maximize yield.
Chemo-enzymatic Methods: A hybrid approach, combining chemical and enzymatic steps, could also be explored to leverage the advantages of both. researchgate.net For example, a chemical step could be used to synthesize the N2,N2-Dimethyl-lysine precursor, followed by an enzymatic acylation step.
The table below summarizes potential synthetic routes for this compound, highlighting the advantages and areas for future development.
| Synthetic Route | Description | Advantages | Future Research Directions |
| Chemical Synthesis | Reaction of dodecanoyl chloride with N2,N2-Dimethyl-DL-lysine under basic conditions. | Well-established, high yields achievable. researchgate.net | Development of greener solvents and reagents; minimization of waste streams. |
| Enzymatic Synthesis | Use of lipases or proteases to catalyze the amide bond formation between dodecanoic acid (or its ester) and N2,N2-Dimethyl-DL-lysine. researchgate.netnih.gov | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Screening for novel enzymes with improved stability and substrate specificity; process optimization for industrial scale-up. |
| Chemo-enzymatic Synthesis | A multi-step process combining chemical and enzymatic reactions. researchgate.net | Can overcome limitations of purely chemical or enzymatic routes. | Design of efficient integrated processes; minimizing purification steps between stages. |
Advanced Analytical Techniques for Trace Analysis and Metabolite Identification
To understand the potential biological roles of this compound, sensitive and specific analytical methods are required for its detection and quantification in complex biological matrices, as well as for the identification of its metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone technique for the analysis of lipoamino acids. nih.govresearchgate.net Future advancements will likely focus on:
High-Resolution Mass Spectrometry (HRMS): The use of Orbitrap or time-of-flight (TOF) mass analyzers allows for highly accurate mass measurements, facilitating the confident identification of the parent compound and its metabolites in complex mixtures without the need for synthetic standards. nih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (MS/MS) is crucial for structural elucidation. researchgate.net Systematic studies of the fragmentation patterns of this compound would be necessary to build a library for rapid identification.
Ultra-High-Performance Liquid Chromatography (UHPLC): The use of UHPLC systems with sub-2 µm particle columns offers higher resolution and faster analysis times compared to conventional HPLC. mdpi.com
Sample Preparation: The development of efficient and selective sample preparation techniques, such as solid-phase extraction (SPE), will be critical for isolating this compound and its metabolites from interfering matrix components, thereby improving the sensitivity and reliability of the analysis.
The following table outlines advanced analytical techniques applicable to the study of this compound.
| Analytical Technique | Application | Advantages | Future Research Focus |
| UHPLC-HRMS | Identification and quantification in biological samples. nih.govmdpi.com | High sensitivity, high resolution, accurate mass measurement. nih.gov | Method development for various biological matrices; development of stable isotope-labeled internal standards for accurate quantification. |
| Tandem MS (MS/MS) | Structural elucidation of the parent compound and its metabolites. researchgate.net | Provides structural information for confident identification. researchgate.net | Creation of a spectral library for automated identification. |
| Solid-Phase Extraction (SPE) | Sample clean-up and enrichment. | Removes interfering substances, increases concentration of the analyte. | Development of selective sorbents for lipoamino acids. |
Integrative Computational-Experimental Approaches for Mechanism Elucidation
The integration of computational modeling with experimental studies can provide a deeper understanding of the molecular mechanisms underlying the potential biological activity of this compound.
Molecular Docking and Dynamics: These computational techniques can be used to predict the binding of this compound to potential protein targets. By modeling the interactions at the atomic level, researchers can generate hypotheses about its mechanism of action, which can then be tested experimentally. For instance, given that other N-acyl amino acids interact with enzymes and receptors involved in signaling, docking studies could explore potential interactions with these targets. mdpi.com
Quantum Mechanics (QM) Calculations: QM methods can be employed to study the electronic structure and reactivity of the molecule, providing insights into its chemical properties and potential for metabolic transformations.
Predictive Models for PTMs: Given that lysine (B10760008) acylation is a significant post-translational modification (PTM), computational tools developed to predict lysine acylation sites on proteins could be adapted to investigate whether this compound could be involved in or interfere with such processes. nih.govoup.com
| Computational Approach | Application | Insights Gained |
| Molecular Docking | Predicting binding modes to protein targets. | Identification of potential biological targets and key interacting residues. |
| Molecular Dynamics Simulations | Simulating the dynamic behavior of the compound with its target. | Understanding the stability of the binding and conformational changes. |
| Quantum Mechanics (QM) | Studying electronic properties and reactivity. | Predicting metabolic stability and potential reaction pathways. |
| PTM Prediction Tools | Investigating potential roles related to protein acylation. nih.govoup.com | Generating hypotheses about interference with or mimicry of cellular signaling pathways. |
Exploration of Structure-Function Relationships in Novel Biological Systems
A key area of future research will be to systematically explore the relationship between the chemical structure of this compound and its biological function. This involves synthesizing a library of analogues and evaluating their activity in various biological assays.
Systematic Structural Modifications: By varying the length and saturation of the acyl chain, and by modifying the amino acid headgroup, researchers can probe which structural features are critical for any observed biological activity. For example, comparing the activity of the dodecanoyl (C12) analogue with that of stearoyl (C18) or octanoyl (C8) analogues would reveal the influence of lipid chain length. nih.govchemnet.com Similarly, the role of the N2,N2-dimethylation on the lysine residue could be investigated by comparing its activity to the non-methylated or mono-methylated counterparts.
Screening in Diverse Biological Assays: The synthesized analogues would then be screened in a wide range of biological systems to identify potential activities. Given the known roles of other lipoamino acids, these assays could include tests for antimicrobial, anti-inflammatory, or signaling properties. nih.govmdpi.com The amphipathic nature of these molecules also suggests that their effects on cell membranes could be a fruitful area of investigation. mdpi.com
The table below details a potential strategy for exploring structure-function relationships.
| Structural Modification | Rationale | Potential Biological Systems for Screening |
| Varying Acyl Chain Length | To determine the effect of lipophilicity on activity. nih.gov | Bacterial and fungal cultures (antimicrobial activity); immune cell cultures (anti-inflammatory effects). mdpi.com |
| Introducing Unsaturation in the Acyl Chain | To assess the impact of chain rigidity and conformation. mdpi.com | Cell-based signaling assays; membrane integrity assays. |
| Modifying the Amino Acid Headgroup | To understand the role of the polar part of the molecule. | Receptor binding assays; enzyme inhibition assays. |
| Altering the Stereochemistry (L- vs. D-lysine) | To investigate stereospecificity in biological interactions. nih.gov | Enantioselective enzyme assays; chiral receptor binding studies. |
By pursuing these future research directions, the scientific community can build a comprehensive understanding of this compound, from its fundamental chemical properties to its potential interactions within biological systems.
Q & A
Q. What are the established methods for synthesizing N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine, and how is its structure confirmed?
Q. Which analytical techniques are recommended for assessing purity in academic research?
- Reverse-phase HPLC with UV detection (λ = 210–220 nm) is standard, using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
- LC-MS combines separation with mass confirmation, critical for detecting acylated byproducts (e.g., incomplete dimethylation or over-acylation).
- Compare against pharmacopeial reference standards (e.g., European Pharmacopoeia) for validation .
Q. What storage conditions optimize the stability of this compound?
Store lyophilized powder at -20°C in airtight, light-protected containers. In solution (e.g., DMSO or PBS), aliquot and freeze at -80°C to prevent hydrolysis of the amide bond. Monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?
Discrepancies often arise from variations in:
- Experimental models : Cell lines (e.g., primary vs. immortalized) may express differing enzyme profiles affecting metabolism.
- Concentration ranges : Sub-cytotoxic doses (e.g., <10 µM) may show anti-inflammatory activity, while higher doses induce apoptosis.
- Solubility : Use surfactants (e.g., Tween-80) or cyclodextrins to ensure homogeneous dispersion in aqueous media.
Q. What challenges arise in designing pharmacokinetic studies for this amphiphilic compound?
- Bioavailability : The dodecyl chain enhances lipid membrane penetration but may reduce aqueous solubility. Use radiolabeled isotopes (e.g., ¹⁴C-labeled lysine) to track absorption/distribution in rodent models.
- Metabolic stability : Monitor hydrolysis by esterases/amidases in plasma via LC-MS/MS .
- Tissue retention : Lipid-rich organs (e.g., liver, adipose) may accumulate the compound, requiring tissue-specific extraction protocols .
Q. How does the amphiphilic structure influence interactions with lipid bilayers in cellular uptake studies?
- The lauroyl chain embeds into lipid bilayers, while the dimethyllysine moiety interacts with polar head groups. Use fluorescence quenching assays (e.g., with diphenylhexatriene probes) to measure membrane fluidity changes.
- Surface plasmon resonance (SPR) quantifies binding kinetics to synthetic liposomes.
- Compare with structurally similar compounds (e.g., N-lauroylsarcosine) to isolate the role of dimethylation .
Q. What methodologies quantify the compound’s impact on lysine metabolic pathways?
- Isotopic tracing : Administer ¹³C-labeled DL-lysine with the compound and track incorporation into proteins via GC-MS .
- Enzymatic assays : Measure lysine decarboxylase or acetyltransferase activity in vitro using spectrophotometric methods (e.g., NADH-coupled reactions).
- Metabolomics : Untargeted LC-MS profiles can identify perturbations in lysine-derived metabolites (e.g., saccharopine, α-aminoadipic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
